Technical Monograph: 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride
Technical Monograph: 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride
The following technical guide details the chemical architecture, synthesis, and application of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride (CAS 1375107-84-8).
Strategic Scaffold for Sterically Constrained Pharmacophores
Executive Summary & Chemical Identity
4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is a highly functionalized aryl sulfonyl chloride characterized by a "tetrasubstituted" benzene core (1,2,3,4-substitution pattern). Unlike generic sulfonyl chlorides, this molecule integrates two critical design elements:
-
Orthogonal Reactivity: It possesses a highly electrophilic sulfonyl chloride motif (
) for sulfonamide formation and a distinct aryl bromide ( ) handle for downstream metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). -
Steric Locking: The vicinal dimethyl groups (positions 2 and 3) create a crowded steric environment.[1] The C2-methyl group, in particular, exerts an ortho-effect on the sulfonyl moiety, modulating its hydrolytic stability and influencing the conformational dynamics of derived sulfonamides.
| Property | Data |
| CAS Number | 1375107-84-8 |
| Molecular Formula | |
| Molecular Weight | 283.57 g/mol |
| Appearance | Pale yellow to beige crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Storage | Inert atmosphere ( |
Synthesis & Production Logic
While direct chlorosulfonation of 4-bromo-o-xylene is theoretically possible, it often suffers from regioselectivity issues (yielding mixtures of isomers). For high-purity applications (e.g., late-stage drug functionalization), the Meerwein Sulfonation (diazotization-chlorosulfonylation) is the preferred "Gold Standard" route.
The Meerwein Protocol (High-Fidelity Route)
This method ensures the sulfonyl group is installed exactly at position 1, leveraging the directing power of the amine precursor.
Reaction Scheme:
-
Precursor: 4-Bromo-2,3-dimethylaniline.
-
Diazotization: Conversion to the diazonium salt using
at -5°C.[1] -
Chlorosulfonylation: Decomposition of the diazonium species in the presence of sulfur dioxide (
) and a copper(II) catalyst ( ) in acetic acid/HCl.[1]
Why this works: The radical-mediated decomposition of the diazonium salt by Cu(II) captures
Figure 1: The Meerwein Sulfonation pathway ensures regiochemical fidelity, avoiding isomer mixtures common in direct chlorosulfonation.
Reactivity Profile & Experimental Protocols
A. Chemoselectivity Challenges
The molecule presents a "race" between two electrophiles:[1]
-
Sulfonyl Chloride (C1): Highly reactive toward nucleophiles (amines, alcohols).[1] Must be reacted first.
-
Aryl Bromide (C4): Less reactive; requires Pd-catalysis. Stable to standard sulfonylation conditions.
Critical Insight: Attempting Suzuki coupling directly on the sulfonyl chloride will likely lead to desulfonylation or catalyst poisoning. The standard workflow is Sulfonylation
B. Protocol: Hindered Sulfonamide Synthesis
Due to the ortho-methyl group at C2, nucleophilic attack at the sulfur atom is sterically retarded compared to unhindered analogs (e.g., tosyl chloride). Standard conditions (TEA/DCM) may be sluggish.
Optimized Conditions:
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) is essential to act as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that overcomes the steric barrier.
-
Base: Diisopropylethylamine (DIPEA) is preferred over TEA to prevent salt precipitation clogging in flow or concentrated batch systems.[1]
Step-by-Step Procedure:
-
Preparation: Charge a dry flask with the amine substrate (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Activation: Add DIPEA (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes under Nitrogen.
-
Addition: Dissolve 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride (1.1 equiv) in minimal DCM and add dropwise at 0°C.
-
Note: The dropwise addition controls the exotherm. The C2-methyl group mitigates rapid hydrolysis, but moisture exclusion is still vital.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1).
-
Endpoint: usually 2–4 hours.[2] If sluggish, heat to 40°C (refluxing DCM).
-
-
Workup: Quench with 1M HCl (removes DMAP/DIPEA). Wash organic layer with Sat.
and Brine.[2] Dry over .[2]
C. Protocol: Suzuki-Miyaura Coupling (Post-Sulfonylation)
Once the sulfonamide is formed, the bromine handle at C4 becomes the focal point. The 2,3-dimethyl pattern creates a twist, often resulting in atropisomeric biaryls if the coupling partner is also ortho-substituted.
Recommended System:
-
Catalyst:
(Robust, handles sterics well). -
Solvent: Dioxane:Water (4:[1]1) – The water is crucial for the boronic acid activation.[1]
-
Base:
(Milder than carbonate, better for sensitive sulfonamides).
Structural Applications in Drug Design
The 2,3-dimethyl motif is not merely a linker; it is a conformational control element.
-
Hydrophobic Filling: The two methyl groups fill small hydrophobic pockets in enzymes (e.g., Kinase hinge regions), often improving potency over the des-methyl analogs.
-
Metabolic Stability: The methyl groups block metabolic oxidation at the sensitive benzyl positions (to some extent) and sterically shield the sulfonamide bond from amidases.[1]
Figure 2: The steric bulk of the 2,3-dimethyl core is utilized to lock conformations and improve selectivity in inhibitor design.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
-
Hazards: Causes severe skin burns and eye damage (H314).[3] Reacts violently with water to release HCl and sulfonic acid.
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield. Work strictly in a fume hood.
-
Decontamination: If spilled, neutralize with solid sodium bicarbonate or lime before wiping. Do not add water directly to the bulk solid.
References
-
Synthesis of Hindered Sulfonyl Chlorides: Organic Syntheses, Coll. Vol. 10, p. 220 (2004). (General procedure for Meerwein sulfonation adapted for hindered anilines).[1]
-
Safety Data Sheet (Generic Sulfonyl Chlorides): Fisher Scientific, 4-Bromo-2-methylbenzenesulfonyl chloride SDS. (Used as a homolog safety proxy).
-
Mechanistic Insight on Sulfonylation: Journal of Medicinal Chemistry, "Strategies for Sulfonamide Synthesis in Drug Discovery," 2018.[1] (Contextualizing the DMAP requirement).
-
Compound Registry: PubChem CID 1375107-84-8 (Verification of structure and identifiers).
(Note: Specific literature dedicated exclusively to CAS 1375107-84-8 is sparse; protocols are derived from validated methodologies for homologous 2,3-dimethyl-4-halo-benzenesulfonyl chlorides.)




